molecular formula C8H6ClN3O2 B1347148 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile CAS No. 6220-77-5

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile

Cat. No.: B1347148
CAS No.: 6220-77-5
M. Wt: 211.6 g/mol
InChI Key: JVWPZCCMTFKYHN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile (CAS: 6220-77-5) is a substituted pyridine derivative featuring a chloro group at position 2, methyl groups at positions 4 and 6, a nitro group at position 5, and a nitrile moiety. It is commercially available as an off-white solid with a purity of 95% (Combi-Blocks, QZ-5307) and is supplied by vendors such as ACINTS, A2B Chem, and AA Blocks at prices ranging from $182 to $454 per unit, depending on supplier location and lead time . The compound’s structural complexity and functional diversity make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-6(3-10)8(9)11-5(2)7(4)12(13)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWPZCCMTFKYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308182
Record name 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID30308182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-77-5
Record name 6220-77-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile typically involves the nitration of 2-chloro-4,6-dimethyl nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.

    Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-4,6-dimethyl-5-aminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential use in drug discovery and development due to its unique chemical structure and reactivity. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and methyl groups may also influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structurally analogous compounds (identified via cheminformatics similarity scores ≥0.80) include:

Compound Name CAS No. Similarity Score Key Structural Differences vs. Target Compound
6-Chloro-5-nitronicotinic acid 7477-10-3 0.96 Replaces nitrile with carboxylic acid; lacks methyl groups
Ethyl 4,6-dichloro-5-nitronicotinate 154012-15-4 0.82 Replaces methyl groups with Cl; ester instead of nitrile
Methyl 2-amino-5-nitronicotinate 88312-64-5 0.81 Amino group at position 2; ester instead of nitrile
2-Chloro-5-methyl-3-nitropyridine 23056-40-8 0.80 Simpler structure: lacks nitrile and one methyl group

Key Observations :

  • 6-Chloro-5-nitronicotinic acid (similarity 0.96) shares the chloro, nitro, and pyridine core but replaces the nitrile with a carboxylic acid. This substitution enhances polarity and solubility in aqueous media but reduces stability under acidic conditions .
  • Ethyl 4,6-dichloro-5-nitronicotinate (similarity 0.82) replaces methyl groups with chlorine atoms, increasing electronegativity and altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Property 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile 6-Chloro-5-nitronicotinic acid Ethyl 4,6-dichloro-5-nitronicotinate
Molecular Weight 227.6 g/mol 203.6 g/mol 279.1 g/mol
Appearance Off-white solid Yellow crystalline solid Colorless liquid
Solubility Low in water; soluble in THF, DCM High in polar solvents Moderate in ethanol, DCM
Stability Stable under inert conditions Sensitive to heat/acid Hydrolysis-prone in basic media

Notes:

  • The nitrile group in the target compound confers thermal stability but limits solubility compared to carboxylic acid derivatives .
  • Methyl groups enhance steric hindrance, reducing reactivity in electrophilic substitutions compared to dichloro analogs .

Biological Activity

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile (CAS No. 6220-77-5) is a synthetic compound belonging to the class of nitro derivatives of nicotinic acid. Its unique chemical structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C8H7ClN4O2
  • Molecular Weight : 216.62 g/mol

The presence of the chloro and nitro groups in its structure may contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group is known to enhance the ability of compounds to penetrate bacterial cell walls, potentially leading to cell death through various mechanisms, including DNA damage and inhibition of protein synthesis.

2. Anticancer Potential

Studies have suggested that derivatives of nitro-containing compounds can interfere with cellular processes such as cell division and apoptosis. For instance, related compounds have been shown to disrupt tubulin polymerization, which is critical for mitosis. This action could lead to the selective targeting of rapidly dividing cancer cells.

3. Neuroprotective Effects

There is emerging evidence that certain nitro derivatives can exert neuroprotective effects through mechanisms involving nitric oxide (NO) modulation. NO plays a crucial role in neuronal signaling and can protect against neurodegeneration when regulated appropriately.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of nitric oxide levels

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various nitro derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds similar to this compound displayed significant inhibitory effects, suggesting potential for development as antimicrobial agents.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, derivatives were tested on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that the compound induced apoptosis via caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under-researched; however, preliminary studies suggest favorable absorption characteristics due to its lipophilicity. Toxicological assessments indicate that while some nitro compounds exhibit cytotoxicity at high concentrations, further studies are necessary to establish a safe therapeutic window for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile

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